Enantiomeric Purity vs. (R)-Enantiomer
The (S)-configuration at the pyrrolidine 3-position is unambiguously identified by the InChI stereodescriptor '/t13-/m0/s1'. In the (R)-enantiomer (CAS 1036488-30-8), this descriptor is '/t13-/m1/s1'. While both share identical computed physicochemical properties (XLogP3 = 2.3), their absolute configuration leads to divergent behavior in chiral biological environments. Using the wrong enantiomer can result in an inactive or even antagonistic response. [1][2]
| Evidence Dimension | Absolute Stereochemical Configuration (InChI Stereodescriptor) |
|---|---|
| Target Compound Data | /t13-/m0/s1 (S-configuration) |
| Comparator Or Baseline | /t13-/m1/s1 (R-configuration), CAS 1036488-30-8 |
| Quantified Difference | Defined opposite stereochemistry; all other computed properties (MW: 278.35 g/mol, XLogP3: 2.3, H-Bond Donors: 1, Acceptors: 4) are identical. |
| Conditions | PubChem-computed structural identifiers and properties. |
Why This Matters
For procurement, verifying the correct stereochemistry is non-negotiable; ordering the (R)-enantiomer by mistake will invalidate the synthesis of an (S)-specific drug candidate.
- [1] PubChem. Compound Summary for CID 25632275, (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. Compound Summary for CID 25632273, (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. 2026. View Source
